molecular formula C9H9ClN4 B12107915 C-[5-(4-chloro-phenyl)-2H-[1,2,4]triazol-3-yl]-methylamine

C-[5-(4-chloro-phenyl)-2H-[1,2,4]triazol-3-yl]-methylamine

Cat. No.: B12107915
M. Wt: 208.65 g/mol
InChI Key: FHAXLWKUNIXOFY-UHFFFAOYSA-N
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Description

[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]methanamine: is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a 4-chlorophenyl group attached to the triazole ring, making it a significant molecule in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]methanamine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through cyclization reactions involving hydrazine derivatives and appropriate precursors.

    Attachment of the 4-Chlorophenyl Group: The 4-chlorophenyl group is introduced through nucleophilic substitution reactions, often using 4-chlorobenzyl chloride as a starting material.

    Introduction of the Methanamine Group:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the triazole ring or the chlorophenyl group, depending on the reagents used.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides or other oxidized derivatives.

    Reduction: Formation of reduced triazole derivatives or dechlorinated products.

    Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]methanamine: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of [3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]methanamine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The chlorophenyl group may enhance the compound’s binding affinity to its targets, while the methanamine group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Shares the chlorophenyl group but has a different heterocyclic core.

    1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Contains a triazole ring but with different substituents.

    1,2,4-triazolo[3,4-b][1,3,4]thiadiazine: Another triazole derivative with a different structure.

Uniqueness

  • The combination of the 4-chlorophenyl group with the triazole ring and methanamine group makes [3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]methanamine unique in its chemical properties and potential applications. Its specific structure allows for diverse chemical reactions and interactions, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C9H9ClN4

Molecular Weight

208.65 g/mol

IUPAC Name

[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]methanamine

InChI

InChI=1S/C9H9ClN4/c10-7-3-1-6(2-4-7)9-12-8(5-11)13-14-9/h1-4H,5,11H2,(H,12,13,14)

InChI Key

FHAXLWKUNIXOFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=N2)CN)Cl

Origin of Product

United States

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